molecular formula C23H16N2O4S B381750 7-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-4-methyl-2H-chromen-2-one CAS No. 315683-79-5

7-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-4-methyl-2H-chromen-2-one

Cat. No.: B381750
CAS No.: 315683-79-5
M. Wt: 416.5g/mol
InChI Key: IXIXOJZELNGWEJ-UHFFFAOYSA-N
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Description

7-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-4-methyl-2H-chromen-2-one is a complex organic compound known for its diverse biological activities. This compound is characterized by a unique structure that includes a thieno[2,3-d]pyrimidine core, a methoxyphenyl group, and a benzopyran moiety. It has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, which is then functionalized with a methoxyphenyl group. The final step involves the coupling of this intermediate with a benzopyran derivative under specific reaction conditions, such as the use of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistency and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

7-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating various biological pathways. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, which can lead to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-4-methyl-2H-chromen-2-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of a thieno[2,3-d]pyrimidine core with a benzopyran moiety sets it apart from other compounds in its class.

This compound continues to be a subject of active research, with ongoing studies aimed at uncovering its full potential in various scientific and industrial applications.

Properties

CAS No.

315683-79-5

Molecular Formula

C23H16N2O4S

Molecular Weight

416.5g/mol

IUPAC Name

7-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-4-methylchromen-2-one

InChI

InChI=1S/C23H16N2O4S/c1-13-9-20(26)29-19-10-16(7-8-17(13)19)28-22-21-18(11-30-23(21)25-12-24-22)14-3-5-15(27-2)6-4-14/h3-12H,1-2H3

InChI Key

IXIXOJZELNGWEJ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)OC

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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